3-cyclohexyl-1H-indole-6-carboxylic Acid
Overview
Description
3-cyclohexyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C15H17NO2 It is an indole derivative, which means it contains the indole structure, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also suggested to be an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-cyclohexyl-1H-indole-6-carboxylic acid . .
Biochemical Analysis
Biochemical Properties
3-Cyclohexyl-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . It has been found to interact with interleukin-2 inducible T cell kinase inhibitors, which are important in immune response regulation . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to form stable complexes with biomolecules underlies its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . By interacting with key proteins in these pathways, this compound can alter the expression of genes involved in cell growth and metabolism, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal dynamics for effective application.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulation of immune responses or inhibition of specific signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. This compound’s role in metabolic processes is essential for understanding its overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form the indole structure .
Another method involves the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents to form indoles. This method is particularly useful for synthesizing indoles with various substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids .
Scientific Research Applications
3-cyclohexyl-1H-indole-6-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Another indole derivative with similar structural features but different substituents.
3-phenylindole: Contains a phenyl group instead of a cyclohexyl group.
N-alkylindoles: Indole derivatives with various alkyl groups attached to the nitrogen atom.
Uniqueness
3-cyclohexyl-1H-indole-6-carboxylic acid is unique due to the presence of the cyclohexyl group at the 3-position of the indole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
3-cyclohexyl-1H-indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSQVKDKOOQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459864 | |
Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-17-6 | |
Record name | 3-cyclohexyl-1H-indole-6-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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